molecular formula C14H19N3O3 B2674143 N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE CAS No. 1797556-50-3

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE

Cat. No.: B2674143
CAS No.: 1797556-50-3
M. Wt: 277.324
InChI Key: XSPKTLRZQGJJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound featuring a 2-oxoimidazolidine core fused with a complex carboxamide substituent. This structure places it within a class of molecules that are of significant interest in modern medicinal chemistry and drug discovery research . The 2-oxoimidazolidine (also known as imidazolidin-2-one) scaffold is a well-characterized heterocyclic system that serves as a versatile building block and a key pharmacophore in the development of bioactive molecules . Compounds based on this scaffold have been investigated as modulators of various biological targets. For instance, structurally related 2-oxoimidazolidine-4-carboxamide derivatives have been designed and patented as potent and selective inhibitors of the Nav1.8 sodium channel, a validated target for the treatment of neuropathic and inflammatory pain conditions . Other patented imidazolidine carboxamide derivatives have been reported to act as modulators of the P2X7 purinoceptor, which is implicated in neuroinflammation, neurodegeneration, and chronic pain pathways . The specific substitution pattern of this compound, featuring a lipophilic 2-methoxy-2-(2-methylphenyl)ethyl side chain, is likely to influence its physicochemical properties and its ability to interact with biological membranes or hydrophobic enzyme pockets . This molecular architecture suggests potential utility as a valuable chemical intermediate or a lead compound in pharmaceutical R&D, particularly for research programs focused on central nervous system (CNS) targets, ion channel modulators, or enzyme inhibitors. It is intended for use as a standard in analytical profiling, for scaffold diversification in combinatorial chemistry, or for target-based screening in biological assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-5-3-4-6-11(10)12(20-2)9-16-14(19)17-8-7-15-13(17)18/h3-6,12H,7-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPKTLRZQGJJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)N2CCNC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the imidazolidine ring and the introduction of the methoxy and carboxamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Imidazolidine Ring: This step often involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Carboxamide Group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy and carboxamide groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Investigated for its potential therapeutic applications, such as its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2-OXOIMIDAZOLIDINE-1-CARBOXAMIDE involves its interaction with molecular targets and pathways within cells. This compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The provided evidence highlights compounds with partially overlapping structural motifs but none identical to the target molecule. Key comparisons include:

Compound Key Structural Features Functional Differences Potential Applications
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide core, hydroxy and dimethyl substituents Lacks imidazolidinone ring; contains N,O-bidentate directing group Metal-catalyzed C–H bond functionalization
N-[2-(Ethyl(2-methylphenyl)amino)ethyl]-benzamide derivatives Benzamide or pyridinecarboxamide cores with thioether-linked heterocycles (e.g., isoxazole) Sulfur-containing substituents; no imidazolidinone Anticancer, antiviral (speculative based on patent)
Complex β-lactam derivatives β-lactam rings with amino acid-like side chains Biologically active scaffolds (e.g., antibiotic potential); unrelated to imidazolidinones Antibiotic development

Key Observations

Functional Group Divergence :

  • The target compound’s 2-oxoimidazolidine distinguishes it from benzamide or β-lactam analogues . This ring system may enhance hydrogen-bonding capacity compared to simpler amides.
  • Unlike sulfur-containing derivatives in , the target lacks thioether or thiazole groups, which are critical for certain biological activities (e.g., antiviral effects) .

However, forming the imidazolidinone ring would require additional steps (e.g., cyclization) .

The target’s methoxy group may improve metabolic stability compared to hydroxylated analogues .

Biological Activity

N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2-oxoimidazolidine-1-carboxamide, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxicity, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₉N₃O₂
Molecular Weight: 269.767 g/mol
IUPAC Name: this compound
CAS Registry Number: 34256-82-1

The compound is characterized by an imidazolidine ring, which contributes to its unique biological properties.

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. One study evaluated its effects on human breast carcinoma (MCF7) and laryngeal carcinoma (HEP2) cells. The compound exhibited significant inhibition of cell proliferation with IC₅₀ values comparable to established chemotherapeutics.

Table 1: IC₅₀ Values of this compound

Cell LineIC₅₀ (µg/mL)
MCF79.5
HEP212

The mechanism of action appears to involve the induction of apoptosis and downregulation of key survival proteins such as Bcl-2 and AKT1, which are crucial in cancer cell survival and proliferation. The expression levels of inflammatory markers like IL-6 and COX-2 were also significantly reduced in treated cells, indicating a dual role in both cytotoxicity and anti-inflammatory activity .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has exhibited notable anti-inflammatory effects. Studies suggest that it reduces the expression of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory disease models.

The biological activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation: It interferes with cell cycle progression, leading to G0/G1 phase arrest in sensitive cell lines.
  • Anti-inflammatory Effects: By downregulating cytokine production, it mitigates inflammation, which is often associated with cancer progression.

Case Studies

A case study involving the treatment of MCF7 cells with this compound revealed significant changes in gene expression profiles associated with apoptosis and inflammation. Flow cytometry analysis indicated an increase in early apoptotic cells after treatment, supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-Methoxy-2-(2-Methylphenyl)ethyl]-2-Oxoimidazolidine-1-Carboxamide, and how can reaction conditions be optimized for higher yields?

  • Methodology: Multi-step synthesis is typically required, starting with functionalization of the 2-methylphenyl group. A common approach involves coupling a methoxy-substituted ethylamine intermediate with an oxoimidazolidine-carboxamide precursor. Key steps include alkylation and carboxamide formation, with catalysts like piperidine or DCC (dicyclohexylcarbodiimide) in polar aprotic solvents (e.g., DMF). Yield optimization involves temperature control (e.g., 60–80°C) and stoichiometric adjustments to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?

  • Methodology:

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy and methylphenyl groups) and carboxamide connectivity.
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in the oxoimidazolidine ring. For example, similar compounds like 4-Hydroxy-2-methyl-1,1-dioxo-N-phenyl derivatives have been analyzed via single-crystal diffraction .
  • HRMS : Validates molecular weight (calculated: ~318.35 g/mol for C₁₅H₁₉N₃O₃).

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Methodology:

  • Enzyme inhibition assays : Test interactions with kinases or hydrolases due to the carboxamide group’s potential as a hydrogen-bond donor.
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) can identify affinity, leveraging structural analogs with benzimidazole cores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields across different studies?

  • Methodology:

  • Reaction parameter mapping : Systematically vary solvents (DMF vs. THF), catalysts (piperidine vs. triethylamine), and temperatures to identify critical variables.
  • Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted ethylamine or dimerization products).
  • Reproducibility protocols : Standardize anhydrous conditions and inert atmospheres, as moisture sensitivity is common in carboxamide synthesis .

Q. Why might in vitro activity data fail to correlate with in vivo efficacy for this compound?

  • Methodology:

  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation.
  • Pharmacokinetic profiling : Measure bioavailability and blood-brain barrier penetration via LC-MS/MS in rodent models.
  • Metabolite identification : Structural analogs, such as benzothiazine derivatives, show rapid glucuronidation in vivo, which may explain discrepancies .

Q. What computational strategies can predict target interactions for this compound’s unique methoxyphenyl-ethyl-oxoimidazolidine scaffold?

  • Methodology:

  • Molecular docking : Screen against target libraries (e.g., kinase or protease databases) using software like AutoDock Vina.
  • MD simulations : Assess binding stability over 100-ns trajectories, focusing on the oxoimidazolidine ring’s conformational flexibility.
  • QSAR modeling : Correlate substituent variations (e.g., methyl vs. methoxy groups) with activity trends from similar carboxamides .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Methodology:

  • Solvent polarity tests : Measure logP values experimentally (e.g., shake-flask method) to validate computational predictions.
  • Co-solvent screening : Test DMSO/PBS mixtures for in vitro assays, as solubility can vary drastically (e.g., <1 mg/mL in water vs. >50 mg/mL in DMSO) .

Q. What experimental validations are required when NMR and X-ray data suggest conflicting stereochemical assignments?

  • Methodology:

  • Vibrational circular dichroism (VCD) : Resolve enantiomeric purity.
  • Crystallographic re-refinement : Check for disorder in the methoxyphenyl group using higher-resolution datasets (e.g., synchrotron radiation) .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the carboxamide group .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR for binding affinity) to confirm activity .
  • Data reporting : Provide raw spectral data (NMR, HRMS) and crystallographic CIF files for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.